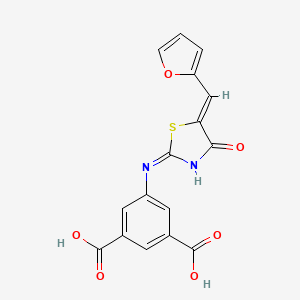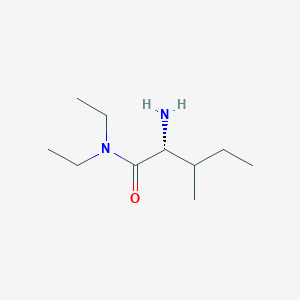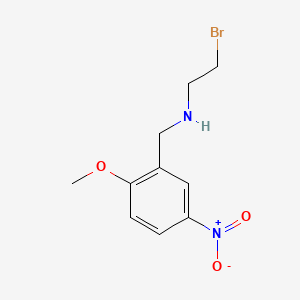
Benzylamine, N-(2-bromoethyl)-2-methoxy-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine is an organic compound with the molecular formula C10H13BrN2O3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethanamine chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine typically involves the bromination of a precursor compound followed by amination. One common method involves the reaction of 2-methoxy-5-nitrobenzyl bromide with ethanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic substitution: Products like azides or nitriles.
Reduction: Amines.
Oxidation: Phenols.
Scientific Research Applications
2-bromo-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the nitro and methoxy groups can engage in various electronic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-nitroanisole: Similar structure but lacks the ethanamine chain.
2-bromo-4-nitroaniline: Contains a nitro group and a bromine atom but has an aniline group instead of a methoxy group.
Properties
CAS No. |
61361-58-8 |
|---|---|
Molecular Formula |
C10H13BrN2O3 |
Molecular Weight |
289.13 g/mol |
IUPAC Name |
2-bromo-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H13BrN2O3/c1-16-10-3-2-9(13(14)15)6-8(10)7-12-5-4-11/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
OSWYWBCJIVTSBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CNCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


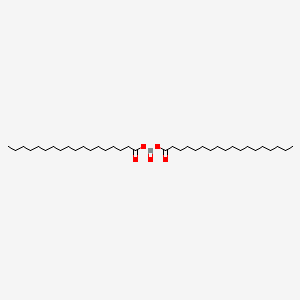


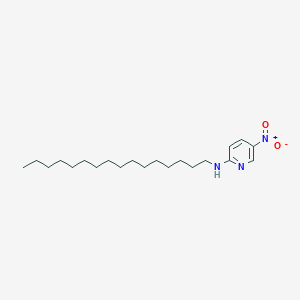

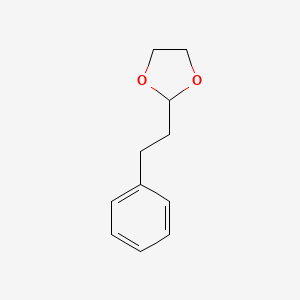


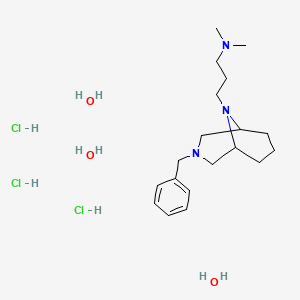

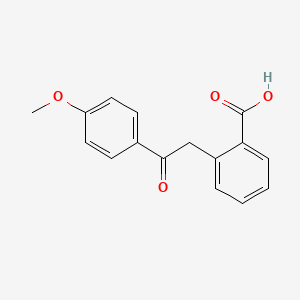
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)
